molecular formula C18H14BrN5O B12136846 N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide

N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide

Cat. No.: B12136846
M. Wt: 396.2 g/mol
InChI Key: ATRZBQFERFNBLD-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a bromobenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of ortho-phenylenediamine with benzaldehydes to form benzimidazole derivatives . The pyrazole ring can be introduced through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the bromination of the benzamide group using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole and pyrazole derivatives, which can be further explored for their biological activities .

Mechanism of Action

The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function . The pyrazole ring can enhance the compound’s binding affinity and specificity towards its targets . These interactions can disrupt essential biological pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide is unique due to its combination of benzimidazole, pyrazole, and bromobenzamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H14BrN5O

Molecular Weight

396.2 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-bromobenzamide

InChI

InChI=1S/C18H14BrN5O/c1-11-10-16(22-17(25)12-6-8-13(19)9-7-12)24(23-11)18-20-14-4-2-3-5-15(14)21-18/h2-10H,1H3,(H,20,21)(H,22,25)

InChI Key

ATRZBQFERFNBLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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